molecular formula C21H26N4O2 B4783377 N-[4-(acetylamino)-3-methylphenyl]-2-(4-phenylpiperazin-1-yl)acetamide

N-[4-(acetylamino)-3-methylphenyl]-2-(4-phenylpiperazin-1-yl)acetamide

Cat. No.: B4783377
M. Wt: 366.5 g/mol
InChI Key: HRANSXNLRIGVSE-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)-3-methylphenyl]-2-(4-phenylpiperazin-1-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes an acetylamino group, a methylphenyl group, and a phenylpiperazinyl group. Its unique chemical properties make it a valuable subject for studies in medicinal chemistry, pharmacology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)-3-methylphenyl]-2-(4-phenylpiperazin-1-yl)acetamide typically involves multiple steps. One common method includes the alkylation of the corresponding amines with alkylating reagents such as 2-chloro-1-(3-chlorophenyl)ethanone or 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone . The reaction conditions often require the use of solvents like dichloromethane and catalysts such as potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time is common to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)-3-methylphenyl]-2-(4-phenylpiperazin-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the acetylamino group, using reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[4-(acetylamino)-3-methylphenyl]-2-(4-phenylpiperazin-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its anticonvulsant and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)-3-methylphenyl]-2-(4-phenylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets. For instance, it has been observed to bind moderately to neuronal voltage-sensitive sodium channels, which play a crucial role in the propagation of electrical signals in neurons . This binding can modulate the activity of these channels, leading to its anticonvulsant effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(acetylamino)-3-methylphenyl]-2-(4-phenylpiperazin-1-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with neuronal sodium channels sets it apart from other similar compounds, making it a valuable candidate for further research in medicinal chemistry.

Properties

IUPAC Name

N-(4-acetamido-3-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2/c1-16-14-18(8-9-20(16)22-17(2)26)23-21(27)15-24-10-12-25(13-11-24)19-6-4-3-5-7-19/h3-9,14H,10-13,15H2,1-2H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRANSXNLRIGVSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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